molecular formula C14H10N4O6 B195765 5-Hydroxydantrolene CAS No. 52130-25-3

5-Hydroxydantrolene

Katalognummer: B195765
CAS-Nummer: 52130-25-3
Molekulargewicht: 330.25 g/mol
InChI-Schlüssel: PGORTQZSSAZLCK-VIZOYTHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxydantrolene is a metabolite of dantrolene, a skeletal muscle relaxant primarily used to treat malignant hyperthermia and chronic muscle spasticity. The compound is characterized by its unique chemical structure, which includes a hydantoin ring and a nitrophenyl group. It is known for its muscle relaxant properties, although it is less potent than its parent compound, dantrolene .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxydantrolene involves the hydroxylation of dantrolene. This process typically occurs in the liver, where dantrolene undergoes metabolic transformation. The hydroxylation reaction can be catalyzed by enzymes such as cytochrome P450 .

Industrial Production Methods: Industrial production of this compound is not common due to its primary formation as a metabolite in vivo. laboratory synthesis can be achieved through controlled hydroxylation reactions using specific reagents and catalysts .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hydroxydantrolene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-Hydroxydantrolene has several notable applications in scientific research:

Pharmacokinetics and Bioanalysis

  • Clinical Studies : It has been analyzed in various clinical studies to understand its pharmacokinetic profile in relation to dantrolene. For instance, a study evaluated plasma concentrations of dantrolene and this compound using validated bioanalytical methods, demonstrating its relevance in therapeutic monitoring .
  • Bioequivalence Studies : In trials comparing novel formulations of dantrolene (e.g., NPJ5008), this compound was included to establish bioequivalence and safety profiles .

Muscle Spasticity and Malignant Hyperthermia

  • Therapeutic Investigations : this compound is studied for its potential therapeutic effects in conditions characterized by muscle spasticity and malignant hyperthermia. Its role as a less potent alternative to dantrolene may provide insights into dosage adjustments and treatment strategies for patients with varying responses to medication .

Drug Development

  • Reference Compound : It serves as a reference compound in studies focusing on the metabolism of dantrolene and the development of new muscle relaxants. Understanding its properties can aid in designing more effective drugs with fewer side effects .

Comparative Analysis with Related Compounds

CompoundPotencyMechanism of ActionClinical Use
DantroleneHighRyanodine receptor antagonistMalignant hyperthermia
This compoundModerateRyanodine receptor antagonistInvestigational for muscle spasticity
AminodantroleneVariableReduced nitro group effectsMetabolite with potential uses
AcetyldantroleneLowSimilar to dantroleneInvestigational

Case Studies and Research Findings

  • Clinical Pharmacology Study : A clinical study involving over 1,000 plasma samples demonstrated the pharmacokinetics of both dantrolene and this compound, providing valuable data on their safety and efficacy profiles in treating malignant hyperthermia .
  • Neuroprotective Research : Investigations into the neuroprotective effects of dantrolene have highlighted its potential applications beyond muscle relaxation, suggesting avenues for further exploration regarding this compound's role in neuroprotection during ischemic events .
  • Pharmacokinetic Evaluation : Studies assessing the renal clearance of this compound indicated that its clearance is independent of creatinine levels, suggesting unique metabolic pathways that could influence dosing regimens in clinical settings .

Wirkmechanismus

The mechanism of action of 5-Hydroxydantrolene involves its interaction with the ryanodine receptor, a major calcium release channel in the sarcoplasmic reticulum of skeletal muscle cells. By binding to this receptor, this compound decreases intracellular calcium concentration, thereby inhibiting muscle contraction. This mechanism is similar to that of dantrolene, although this compound is less potent .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Hydroxydantrolene is unique due to its specific hydroxylation at the hydantoin ring, which imparts distinct chemical and pharmacological properties. Its formation as a metabolite in vivo and its specific interaction with the ryanodine receptor highlight its importance in the study of muscle relaxants .

Biologische Aktivität

5-Hydroxydantrolene (5-HD) is a significant metabolite of dantrolene, a muscle relaxant primarily used for treating malignant hyperthermia (MH). This article explores the biological activity of 5-HD, its pharmacokinetics, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a hydroxyl group to the dantrolene backbone, which enhances its solubility and biological activity compared to dantrolene itself. The compound's chemical formula is C13_{13}H10_{10}N2_2O3_3, and its structure allows it to interact with various biological systems, particularly those involved in calcium signaling pathways.

The primary mechanism through which 5-HD exerts its biological effects involves modulation of calcium release from the sarcoplasmic reticulum via ryanodine receptors. This action is crucial in muscle contraction and relaxation processes. Research indicates that 5-HD may enhance the inhibitory effects on calcium release, thereby stabilizing intracellular calcium levels during hypermetabolic crises associated with MH .

Pharmacokinetics

Pharmacokinetic studies have shown that 5-HD is present in human plasma following dantrolene administration. A study analyzing 1,156 plasma samples found that 5-HD constitutes a significant portion of dantrolene metabolism, with approximately 79% of dantrolene excreted as 5-HD . The pharmacokinetic profile indicates rapid absorption and distribution, with a terminal half-life ranging from 1.21 to 1.26 hours depending on the dose administered .

Table 1: Pharmacokinetic Parameters of Dantrolene and this compound

ParameterDantrolene (5 mg/kg)Dantrolene (10 mg/kg)This compound
Cmax_{max} (μg/mL)0.430.65Not specified
t1/2_{1/2} (h)1.261.21Not specified
AUC (μg·h/mL)3.875.94Not specified

Biological Activity

Muscle Relaxation : Similar to dantrolene, 5-HD exhibits muscle relaxant properties, making it a potential candidate for treating conditions involving muscle spasticity and hyperthermia.

Neuroprotective Effects : Research indicates that dantrolene and its metabolites, including 5-HD, provide neuroprotection in various in vitro models. For instance, in models of glutamate-induced neurotoxicity, dantrolene significantly reduced intracellular calcium concentrations and protected against neuronal cell death . This suggests that 5-HD may also possess similar neuroprotective capabilities.

Anti-apoptotic Properties : Dantrolene has been shown to upregulate anti-apoptotic proteins such as Bcl-2 in neuronal models. This effect could extend to its metabolites like 5-HD, contributing to cellular protection against apoptosis induced by excitotoxic stimuli .

Case Studies

A notable clinical study evaluated the pharmacokinetics and safety profile of NPJ5008, a novel formulation of intravenous dantrolene that includes 5-HD as an active metabolite. The study demonstrated bioequivalence between NPJ5008 and traditional dantrolene formulations while highlighting faster preparation times and comparable safety profiles .

In veterinary medicine, a study on dogs administered oral doses of dantrolene showed significant plasma concentrations of both dantrolene and its metabolite, emphasizing the relevance of studying 5-HD in various clinical contexts .

Eigenschaften

IUPAC Name

5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGORTQZSSAZLCK-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52130-25-3
Record name 5-Hydroxydantrolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052130253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXY-DANTROLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9S8199RFW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxydantrolene
Reactant of Route 2
5-Hydroxydantrolene
Reactant of Route 3
5-Hydroxydantrolene
Reactant of Route 4
Reactant of Route 4
5-Hydroxydantrolene
Reactant of Route 5
5-Hydroxydantrolene
Reactant of Route 6
Reactant of Route 6
5-Hydroxydantrolene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.